2-Methyl-1,2-dihydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2-dihydronaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes It is characterized by a naphthalene ring system with a hydroxyl group and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,2-dihydronaphthalen-1-ol can be synthesized through several methods. One common approach involves the reaction of phenyl radicals with isoprene or 1,3-pentadiene. This reaction proceeds via indirect scattering dynamics and involves the formation of a van-der-Waals complex in the entrance channel. The phenyl radical adds to the terminal carbon atoms of isoprene or 1,3-pentadiene, forming resonantly stabilized free radicals, which then undergo cis-trans isomerization followed by ring closure .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of naphthalene derivatives under controlled conditions. The process requires specific catalysts and reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, ketones, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-1,2-dihydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,2-dihydronaphthalen-1-ol
- 2-Methyl-1,4-dihydronaphthalene
- 1,2-Dihydronaphthalene
Uniqueness
2-Methyl-1,2-dihydronaphthalen-1-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-methyl-1,2-dihydronaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-8,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRGMTGDVJIXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2=CC=CC=C2C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.